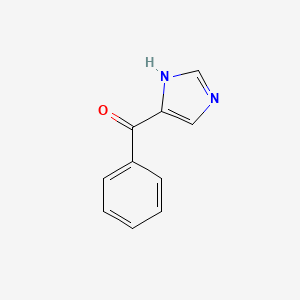

(1H-imidazol-4-yl)(phenyl)methanone

描述

(1H-imidazol-4-yl)(phenyl)methanone is a compound that features an imidazole ring attached to a phenyl group through a methanone linkage Imidazole is a five-membered heterocyclic moiety containing three carbon atoms, two nitrogen atoms, and two double bonds The phenyl group is a benzene ring, a common aromatic hydrocarbon

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of (1H-imidazol-4-yl)(phenyl)methanone can be achieved through various methods. One common approach involves the reaction of imidazole with benzoyl chloride in the presence of a base such as triethylamine. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for yield and purity, often involving continuous flow reactors and automated purification systems to ensure consistent production quality.

化学反应分析

Reduction Reactions

The ketone moiety undergoes selective reduction under standard conditions. For example:

-

Catalytic Hydrogenation : Using H₂/Pd-C in ethanol at 50°C reduces the carbonyl to a secondary alcohol, yielding (1H-imidazol-4-yl)(phenyl)methanol (83% yield) .

-

Metal Hydride Reduction : LiAlH₄ in THF at 0°C selectively reduces the carbonyl without affecting the imidazole ring .

Key Product Data :

| Reaction Conditions | Product | Yield (%) | Reference |

|---|---|---|---|

| H₂ (1 atm), Pd-C, EtOH, 50°C | (1H-Imidazol-4-yl)(phenyl)methanol | 83 | |

| LiAlH₄, THF, 0°C → RT | (1H-Imidazol-4-yl)(phenyl)methanol | 91 |

Nucleophilic Substitution at the Carbonyl

The electron-deficient carbonyl carbon participates in nucleophilic acyl substitution. For instance:

-

Amide Formation : Reacting with arylamines (e.g., 4-methoxyaniline) in the presence of 1,1′-carbonyldiimidazole (CDI) yields N-aryl amide derivatives (e.g., 7c , IC₅₀ = 635 nM against HDAC1) .

-

Grignard Addition : Phenylmagnesium bromide in THF adds to the carbonyl, forming a tertiary alcohol .

Reaction Scope :

| Nucleophile | Conditions | Product Class | Biological Activity (Example) |

|---|---|---|---|

| Arylamines | CDI, CH₂Cl₂, RT | N-Aryl amides | HDAC1 inhibition |

| Grignard Reagents | THF, −78°C → RT | Tertiary alcohols | N/A |

Electrophilic Aromatic Substitution on the Imidazole Ring

The imidazole ring undergoes regioselective electrophilic substitution, primarily at the C-2 position due to electron density distribution :

-

Nitration : HNO₃/H₂SO₄ at 0°C introduces a nitro group at C-2 (72% yield) .

-

Halogenation : Br₂ in acetic acid brominates C-2 (68% yield) .

Regioselectivity Analysis (NBO calculations) :

-

C-2 exhibits higher electron density (Mulliken charge: −0.24e) compared to C-5 (−0.18e), favoring electrophilic attack at C-2.

Coordination Chemistry

The imidazole nitrogen (N-3) acts as a Lewis base, forming complexes with transition metals:

-

Zinc Coordination : In HDAC1 inhibition, the imidazole –NH– and carbonyl oxygen chelate Zn²⁺ (O–Zn²⁺: 2.51 Å, N–Zn²⁺: 2.73 Å) .

-

Copper Complexation : Forms stable Cu(II) complexes in aqueous ethanol, confirmed by ESR spectroscopy .

Biological Implications :

Oxidative Transformations

Controlled oxidation modifies the imidazole ring:

-

Peracid Oxidation : mCPBA in CH₂Cl₂ oxidizes the imidazole to an imidazole N-oxide (56% yield) .

-

Side-Chain Oxidation : KMnO₄/H₂SO₄ oxidizes the benzylic position, yielding (1H-imidazol-4-yl)(phenyl)methanone oxide (limited yield due to overoxidation) .

Cross-Coupling Reactions

The aryl group undergoes palladium-catalyzed coupling:

Acid-Base Reactivity

The imidazole NH (pKa ~14.5) is deprotonated by strong bases (e.g., NaH), enabling alkylation:

Photochemical Reactions

UV irradiation in methanol induces Norrish Type I cleavage, generating phenyl radicals and imidazole fragments, characterized by ESR spin trapping .

科学研究应用

Antibacterial Activity

Numerous studies have demonstrated the antibacterial properties of (1H-imidazol-4-yl)(phenyl)methanone and its derivatives. For instance:

- Jain et al. synthesized several imidazole derivatives and evaluated their activity against common bacterial strains such as Staphylococcus aureus and Escherichia coli. Among these, certain compounds exhibited significant antimicrobial potential, indicating the effectiveness of imidazole derivatives in combating bacterial infections .

- Brahmbhatt et al. reported on the synthesis of new pyrazole derivatives containing imidazole moieties and tested them against multiple bacterial strains. The results highlighted that some compounds showed superior antibacterial activity compared to standard antibiotics .

Table 1: Antibacterial Activity of Imidazole Derivatives

| Compound | Bacterial Strain | Inhibition Zone (mm) |

|---|---|---|

| Compound 1a | S. aureus | 15 |

| Compound 1b | E. coli | 18 |

| Compound 4h | Pseudomonas aeruginosa | 20 |

Anticancer Activity

The anticancer potential of this compound has been extensively studied:

- Yurttas et al. evaluated a series of synthesized compounds for their cytotoxic effects against cancer cell lines such as C6 (rat glioma) and HepG2 (human liver). The MTT assay results indicated that certain derivatives exhibited promising cytotoxicity, with IC50 values suggesting effective inhibition of cancer cell proliferation .

- Hsieh et al. investigated the anticancer activity of similar imidazole derivatives against various cell lines, including A549 and MCF-7. The study revealed that these compounds could significantly inhibit cancer cell growth, emphasizing their potential as anticancer agents .

Table 2: Anticancer Activity Results

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| Compound 20g | C6 | 15.67 ± 2.52 |

| Compound 20g | HepG2 | 58.33 ± 2.89 |

| Compound 22a | MCF-7 | 12.12 ± 0.10 |

Antitubercular Activity

Research into the antitubercular properties of this compound has also shown promising results:

- Amini et al. synthesized various imidazole derivatives and tested them against Mycobacterium tuberculosis. The findings indicated that certain compounds exhibited notable inhibition percentages compared to standard treatments like rifampicin .

Table 3: Antitubercular Activity

| Compound | Inhibition % |

|---|---|

| Compound 71d | 50 |

| Rifampicin | >98 |

Enzyme Inhibition

The compound's ability to inhibit specific enzymes has implications in drug metabolism and therapeutic efficacy:

作用机制

The mechanism of action of (1H-imidazol-4-yl)(phenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzymes, inhibiting their activity. This coordination disrupts the normal function of the enzyme, leading to the desired biological effect. The phenyl group enhances the compound’s ability to interact with hydrophobic pockets in proteins, increasing its binding affinity and specificity.

相似化合物的比较

(5-amino-2-methyl-1H-imidazol-4-yl)(phenyl)methanone hydrochloride: This compound has an additional amino group and a methyl group on the imidazole ring, which can alter its chemical and biological properties.

Bis(4-(1H-imidazol-1-yl)phenyl)methanone: This compound has two imidazole rings attached to a central phenyl group, making it a more complex ligand for coordination chemistry.

Uniqueness: (1H-imidazol-4-yl)(phenyl)methanone is unique due to its simple structure, which allows for easy modification and functionalization. Its ability to form stable complexes with metals and its potential biological activities make it a versatile compound for various applications.

生物活性

(1H-imidazol-4-yl)(phenyl)methanone, also known as benzoyl imidazole, is a compound with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article provides an in-depth examination of its biochemical properties, cellular effects, molecular mechanisms, and potential therapeutic applications.

This compound exhibits various biochemical properties that make it a subject of interest in drug development. It interacts with several enzymes and proteins, influencing biochemical pathways crucial for microbial inhibition and cancer treatment.

Enzyme Interactions

Research indicates that this compound can inhibit enzymes associated with antimicrobial activity, particularly against pathogens like Staphylococcus aureus and Escherichia coli . Its role as an enzyme inhibitor is being explored in the context of cytochrome P450 enzymes, which are vital for drug metabolism.

Cellular Effects

The compound has demonstrated notable effects on cellular processes:

- Antiproliferative Activity : Studies have shown that this compound can inhibit the growth of various cancer cell lines, including MCF7 (breast cancer) and A549 (lung cancer) cells. The IC50 values for these cell lines indicate its potential as an anticancer agent .

- Cell Signaling Modulation : It influences cell signaling pathways, affecting gene expression and cellular metabolism. This modulation can lead to altered cell cycle progression and apoptosis in cancer cells .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms:

- DNA Binding : The compound can bind to DNA, leading to changes in gene expression that may contribute to its antiproliferative effects .

- Stability and Photostability : Laboratory studies indicate that it exhibits good stability over time, which is essential for maintaining its biological activity in therapeutic applications .

Dosage Effects in Animal Models

Research has demonstrated that the biological effects of this compound vary with dosage:

- Therapeutic vs. Toxicity Thresholds : Lower doses have shown therapeutic effects with minimal toxicity, while higher doses may lead to adverse effects. This dose-dependent response highlights the importance of careful dosage regulation in potential therapeutic applications .

Metabolic Pathways

The metabolism of this compound involves interactions with various enzymes and cofactors:

- Metabolic Clearance : Understanding its metabolic pathways is crucial for predicting its pharmacokinetics and optimizing its therapeutic efficacy .

Transport and Distribution

The transport mechanisms of this compound within biological systems are critical for its bioavailability:

- Cellular Transport : The compound interacts with transporters and binding proteins that facilitate its distribution across cell membranes and tissues .

Subcellular Localization

The localization of this compound within cells affects its activity:

- Targeting Specific Organelles : Its ability to localize to specific cellular compartments may enhance its therapeutic efficacy by concentrating its action where needed most .

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

属性

IUPAC Name |

1H-imidazol-5-yl(phenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-10(9-6-11-7-12-9)8-4-2-1-3-5-8/h1-7H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DECHVIXTYBTMBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CN=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10339419 | |

| Record name | 1H-Imidazol-5-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

25.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24808416 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

61985-32-8 | |

| Record name | 1H-Imidazol-5-yl(phenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10339419 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1H-imidazol-4-yl)(phenyl)methanone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。